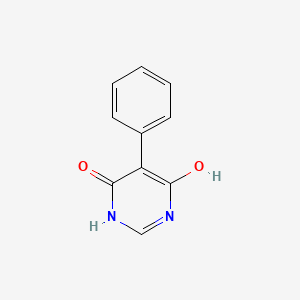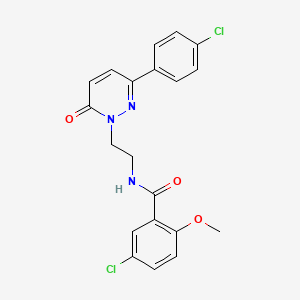
(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound. Its structural complexity arises from the combination of a halogenated benzene ring, a trifluoromethyl-substituted pyridine, and a pyrrolidine moiety, each contributing distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the halogenation of the benzene ring to introduce the 2-chloro-4-fluorophenyl substituents.
Subsequent steps often involve the nucleophilic aromatic substitution to incorporate the pyrrolidine ring.
The formation of the (2-Chloro-4-fluorophenyl) (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves specific catalytic conditions and solvents to ensure the desired configurations and bonds are achieved.
Industrial Production Methods
Industrially, this compound can be produced using large-scale reactors with precise temperature and pressure controls.
The process may include several purification steps such as recrystallization, chromatography, or distillation to isolate the desired product from by-products and unreacted materials.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo nucleophilic substitution reactions due to the presence of halogen substituents.
Oxidation and reduction: reactions may be feasible depending on the reaction conditions and catalysts used.
Substitution: reactions at the aromatic ring are common, where substituents can be replaced or modified.
Common Reagents and Conditions
Reagents: : Common reagents might include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.
Conditions: : Typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
Products vary based on the reaction but can include substituted derivatives, ring-opened products, or transformed functional groups, each depending on the precise reagents and conditions applied.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized as an intermediate in organic synthesis for the development of more complex molecules.
Biology: : May serve as a tool in studying molecular interactions and binding affinities with biological targets.
Industry: : Used in material science for creating novel polymers and as a specialty chemical in various industrial processes.
Mecanismo De Acción
Mechanism
The compound may interact with specific molecular targets such as enzymes or receptors, where the trifluoromethyl group plays a critical role in binding affinity and specificity.
The mechanism often involves disrupting normal biochemical pathways, thereby exerting its effect.
Molecular Targets and Pathways
Targets could include kinase enzymes, G protein-coupled receptors, or ion channels, depending on the compound's intended application.
Pathways affected may involve signal transduction, cellular metabolism, or gene expression regulation.
Comparación Con Compuestos Similares
Comparison
When compared to structurally similar compounds such as pyridine derivatives or other halogenated aromatic compounds, (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out for its unique combination of functional groups, which may confer superior chemical stability and reactivity.
List of Similar Compounds
2-Chloro-4-fluorophenyl)methanone
(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine
(4-Chloro-2-fluorophenyl)(pyridin-2-yl)methanone
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O2/c18-14-8-11(19)1-2-13(14)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAOAXZRSRRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628507.png)
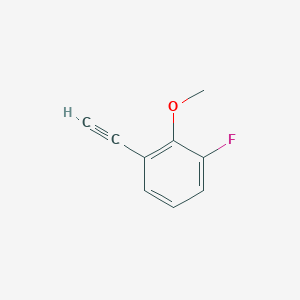
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/new.no-structure.jpg)
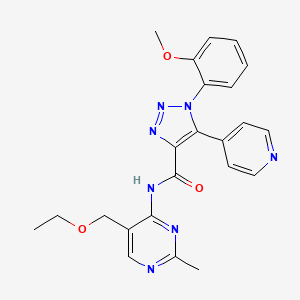
![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)

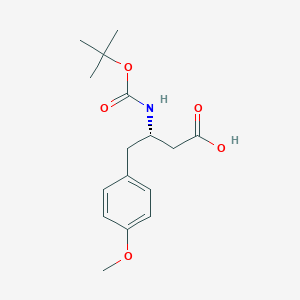
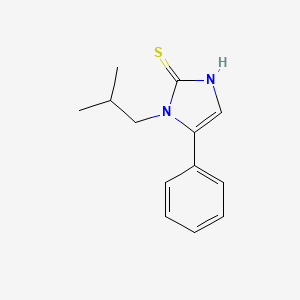
![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)
![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)
